molecular formula C19H24N2O2S B2588761 1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207052-57-0

1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2588761
M. Wt: 344.47
InChI Key: FCCJAJLZLQAGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea” is a chemical compound. It is a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) focused on the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to assess their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking pharmacophoric moieties and test compounds with greater conformational flexibility. Results indicated that linear ethoxyethyl chains could replace previously used spacers while maintaining high inhibitory activities, suggesting potential applications in designing acetylcholinesterase inhibitors (Vidaluc et al., 1995).

Directed Lithiation

Smith et al. (2013) described the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, leading to high yields of substituted products through reactions with various electrophiles. This process showcases the chemical versatility and potential utility of such ureas in organic synthesis, providing a method for functionalizing compounds in pharmaceutical research (Smith et al., 2013).

Crystal Structure Analysis

Kang et al. (2015) conducted a study on the crystal structure of metobromuron, a related phenylurea herbicide. The analysis revealed how intermolecular interactions, including hydrogen bonds and weak C—H⋯π interactions, contribute to the compound's stability and packing in the crystal lattice. Understanding such structural properties is crucial for the development of new herbicides and related organic molecules (Kang et al., 2015).

Neuropeptide Y5 Receptor Antagonists

A study by Fotsch et al. (2001) on the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives highlighted their potential as neuropeptide Y5 receptor antagonists. Optimizing various segments of the molecule led to compounds with potent in vitro activity, demonstrating the relevance of urea derivatives in therapeutic drug development (Fotsch et al., 2001).

Photophysics and Anion Sensing

Zhou et al. (2012) synthesized a series of mononuclear gold(I) acetylide complexes with urea moieties to explore their photophysics and anion sensing properties. These complexes exhibited intense luminescence and anion binding properties, suggesting applications in materials science for sensing and detection technologies (Zhou et al., 2012).

Future Directions

The future directions of research into thiophene-based analogs like this compound could involve further exploration of their biological effects and potential applications in medicinal chemistry . This could include the synthesis and investigation of new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

1-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-23-16-8-6-15(7-9-16)19(10-2-3-11-19)14-21-18(22)20-13-17-5-4-12-24-17/h4-9,12H,2-3,10-11,13-14H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCJAJLZLQAGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.